2,4-Difluoroiodobenzene
Overview
Description
2,4-Difluoroiodobenzene is an organic compound with the molecular formula C6H3F2I. It is a derivative of iodobenzene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluoroiodobenzene can be synthesized through several methods. One common method involves the iodination of 2,4-difluorobenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoroiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are often used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
2,4-Difluoroiodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-difluoroiodobenzene in chemical reactions involves the activation of the carbon-iodine bond, making it susceptible to nucleophilic attack or coupling with other organic molecules. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the transition state and increasing the electrophilicity of the aromatic ring .
Comparison with Similar Compounds
2,4-Difluorobenzene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2,4-Dichloroiodobenzene: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.
2,4-Difluorobromobenzene: Similar structure but with a bromine atom, leading to variations in reactivity and use.
Uniqueness: 2,4-Difluoroiodobenzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-difluoro-1-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLDMAPEGQYZRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177192 | |
Record name | 1,3-Difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-93-2 | |
Record name | 1,3-Difluoro-4-iodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2265-93-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Difluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-1-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-Difluoroiodobenzene useful for N-arylation reactions?
A1: While the provided abstracts do not delve into specific advantages of this compound, its structure suggests potential benefits. The presence of two fluorine atoms, being highly electronegative, can make the iodine atom more electrophilic, potentially increasing its reactivity in coupling reactions with nitrogen heterocycles [, ]. Additionally, the fluorine atoms can influence the molecule's electronic properties, potentially impacting the regioselectivity of the arylation reaction. Further research is needed to confirm these hypotheses and fully characterize the reactivity and selectivity of this compound in N-arylation reactions.
Q2: Are there any spectroscopic data available for this compound?
A2: Unfortunately, the provided abstracts [, ] do not offer specific spectroscopic data for this compound. To obtain such information (NMR, IR, Mass Spectrometry, etc.), one would need to consult the full research articles or relevant chemical databases.
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